![molecular formula C12H10N4O2 B512344 6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 85459-97-8](/img/structure/B512344.png)
6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Übersicht
Beschreibung
“6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a compound that is part of the pyrano[2,3-c]pyrazole derivatives . These derivatives are important building blocks in many medicinally active new chemical entities . They have wide applications in pharmaceuticals and in organic synthesis as essential intermediates . These moieties have anticancer, anti-inflammatory, antimicrobial, fungicidal, insecticidal, molluscicidal, and analgesic properties and they also inhibit human Chk1 kinase .
Synthesis Analysis
The synthesis of this compound was achieved by a one-pot multicomponent protocol . The process involved treating ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of [BMIM]BF4 as a medium at 70–75°C for 110–120 minutes . This synthetic strategy has the advantages of excellent yields, straightforward protocol, being environment friendly, short reaction times, and mild reaction conditions . The need for a catalyst and solvent are avoided by using the catalytically active ionic liquid as a medium .
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Pyrazole, einschließlich der in Frage stehenden Verbindung, weisen Antitumoraktivitäten auf. Sie zeigen charakteristische Empfindlichkeitsprofile gegenüber einzelnen Zelllinien und ein breites Spektrum an Antitumoraktivität .
Anti-inflammatorische Aktivität
Diese Verbindungen spielen auch eine Rolle bei anti-inflammatorischen Anwendungen. Ihre Struktur ermöglicht es, sie zur Behandlung und Bewältigung von entzündungsbedingten Erkrankungen zu verwenden .
Anticonvulsivum
Die antikonvulsiven Eigenschaften von Pyrazolen machen sie zu Kandidaten für die Entwicklung neuer Behandlungen für Krampfanfälle .
Antioxidative Aktivität
Pyrazole haben antioxidative Aktivitäten gezeigt, die wichtig sind, um Zellen vor Schäden durch oxidativen Stress zu schützen .
Antimikrobielle Aktivitäten
Die antimikrobiellen Aktivitäten dieser Verbindungen ermöglichen es, sie im Kampf gegen verschiedene bakterielle und Pilzinfektionen einzusetzen .
Apoptose-Agonisten
Es wurde vorhergesagt, dass die Verbindung Aktivität als Apoptose-Agonisten zeigt, was bei der Induktion des programmierten Zelltods in Krebszellen von Vorteil sein könnte .
Jede dieser Anwendungen stellt einen bedeutenden Forschungsbereich und einen potenziellen therapeutischen Einsatz dar. Die Vielseitigkeit von Pyrazolen in der medizinischen Chemie unterstreicht ihre Bedeutung und die laufenden Bemühungen, ihr volles Potenzial zu erforschen.
Für detailliertere Informationen zu jeder Anwendung, einschließlich spezifischer Studien und Ergebnisse, wären weitere Recherchen und der Zugriff auf wissenschaftliche Publikationen erforderlich.
Theoretische und molekulare mechanistische Untersuchungen von neuartigen (3-(Furan…) Synthese einiger (E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-one… <a aria-label="3: Synthesis of some (E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones…" data-citationid="f8625ae2-6190-c299-4479-70a39ec31115
Wirkmechanismus
The synthesized derivatives of this compound were assessed for cytotoxic potential against PANC-1 and SKOV-3 cells . One of the derivatives showed good cytotoxicity with an IC50 value of 8.5 and 9.1 µM against PANC-1 and SKOV-3 cells, respectively . Docking studies revealed that this compound exhibited good binding energy (–7.3 kcal/mol) against human epidermal growth factor receptor protein .
Eigenschaften
IUPAC Name |
6-amino-4-(furan-2-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-6-9-10(8-3-2-4-17-8)7(5-13)11(14)18-12(9)16-15-6/h2-4,10H,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHARQVNAUNOBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327852 | |
| Record name | 6-amino-4-(furan-2-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817441 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
85459-97-8 | |
| Record name | 6-amino-4-(furan-2-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B512261.png)
![N'-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide](/img/structure/B512271.png)
![4-[(2-hydroxy-1-naphthyl)diazenyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B512283.png)
![5-methyl-2-phenyl-4-[(3-phenyl-1H-pyrazol-5-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512287.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B512290.png)
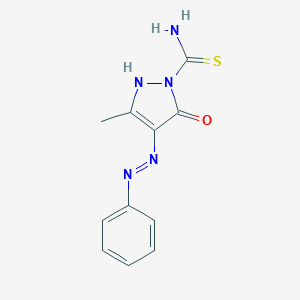

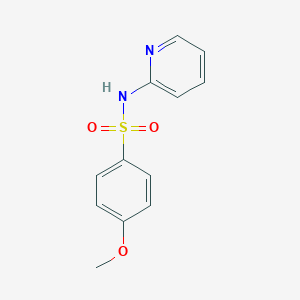
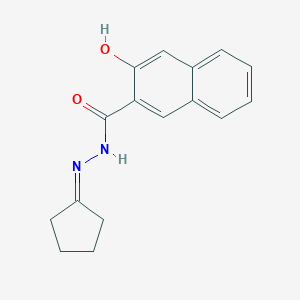

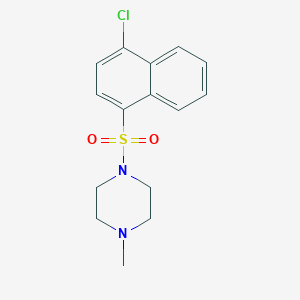
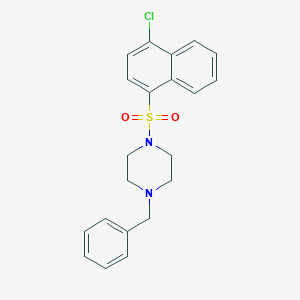
![1-Chloro-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methylbenzene](/img/structure/B512320.png)
![1-Benzyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512321.png)
